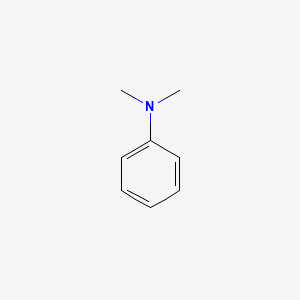

N,N-dimethylaniline

Description

Historical Context and Evolution of Research on N,N-Dimethylaniline

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the 19th century. The initial synthesis of this compound was reported in 1850 by the German chemist A. W. Hofmann, who produced it by heating aniline (B41778) with iodomethane. wikipedia.org

The mid-1850s marked a revolutionary turning point in the dyeing industry with the discovery of aniline dyes. fitnyc.edu In 1856, William Henry Perkin, a British chemist, accidentally discovered the first synthetic dye, mauveine, while attempting to synthesize quinine. fitnyc.edutrcleiden.nlmcgill.capysanky.info This discovery, derived from coal tar, unlocked the potential for producing a wide array of vibrant and intense colors that were not achievable with natural dyes. fitnyc.edutrcleiden.nl This led to a boom in the synthetic dye industry, with companies like BASF in Germany capitalizing on aniline chemistry to create a massive global market. trcleiden.nlmcgill.caararatrugs.com

The initial aniline dyes, while brilliant, sometimes had issues with colorfastness, bleeding when washed. trcleiden.nl However, the industrial production of aniline, facilitated by Antoine Béchamp's method of converting benzene (B151609) from coal tar into aniline, propelled the industry forward. mcgill.capysanky.info

This compound quickly became a crucial intermediate in the synthesis of a new class of dyes known as triarylmethane dyes. wikipedia.orgacs.org Its chemical structure allowed for the creation of intensely colored compounds. Two of the most notable examples are:

Malachite Green: First prepared by Hermann Fischer in 1877, this dye is synthesized through the condensation of benzaldehyde (B42025) and this compound. wikipedia.orgwikipedia.org The process typically involves heating these reactants in the presence of an acid, followed by oxidation of the resulting leuco base. wikipedia.orgprepchem.com

Crystal Violet: Also known as gentian violet, this dye was first synthesized in 1883 by Alfred Kern. sciencemadness.orgwikipedia.org One common synthesis route involves the reaction of this compound with phosgene (B1210022) to form an intermediate called Michler's ketone, which is then reacted with more this compound. sciencemadness.orgwikipedia.org Another method involves the condensation of formaldehyde (B43269) with this compound. sciencemadness.orgwikipedia.org

The development of these dyes, which relied on this compound as a key precursor, further solidified the importance of aniline derivatives in the burgeoning chemical industry. atamanchemicals.com

Scope and Significance of this compound in Modern Chemical Science

Beyond its historical roots in the dye industry, this compound has evolved into a multifaceted compound with broad applications in contemporary chemical research and industry. acs.orgimarcgroup.com Its market is projected to reach USD 2.2 billion by 2032, driven by its increasing demand in various sectors. wiseguyreports.com

This compound is a highly versatile building block in organic synthesis due to its reactivity. acs.orgnih.govchemiis.comcarlroth.com The dimethylamino group activates the aromatic ring, making it susceptible to various chemical modifications. acs.org It serves as a precursor for a wide range of organic compounds, including:

Vanillin: this compound is used as an intermediate in the synthesis of this widely used flavoring agent. atamanchemicals.comfishersci.at

Michler's Ketone: This compound, an important intermediate for dyes and pigments, is synthesized from this compound. atamanchemicals.comfishersci.at

Other Derivatives: The reactivity of this compound allows for the creation of numerous derivatives with applications in diverse fields. acs.orgdiva-portal.org

Modern synthetic methods, such as the Buchwald-Hartwig amination, have further expanded the utility of this compound derivatives by providing efficient ways to form carbon-nitrogen bonds. acs.orgnih.gov

This compound plays a significant role in the field of materials science, particularly in the production of polymers. sigmaaldrich.com

Polymerization Accelerator/Promoter: It is widely used as a promoter or accelerator in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.orgfishersci.atchemicalbook.com It also acts as an accelerator for radical polymerization reactions initiated by certain compounds. google.com Derivatives like 4-tert-Butyl-N,N-dimethylaniline are also efficient polymerization accelerators. sigmaaldrich.com

Polymer Synthesis: this compound and its derivatives are used in the synthesis of various polymers. sigmaaldrich.comresearchgate.netijsrst.com For example, it has been used in the synthesis of carborane-containing polymers and in photoinduced block copolymerization. researchgate.netmdpi.com

The use of this compound in these applications contributes to the production of high-performance plastics and resins essential for numerous industries. sigmaaldrich.com

The versatility of this compound extends to the life sciences, where it is a key intermediate in the development of pharmaceuticals and agrochemicals. imarcgroup.comwiseguyreports.comchemiis.comtransparencymarketresearch.comchemimpex.comdataintelo.com

Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs). wiseguyreports.comchemiis.com For instance, it is employed as an acid scavenger in the manufacture of semisynthetic penicillins and cephalosporins. atamanchemicals.comfishersci.at Its derivatives are also being explored for their potential in pharmaceutical applications. ontosight.ai

Agrochemicals: this compound is a crucial intermediate in the production of a range of agrochemicals, including herbicides and pesticides. imarcgroup.comwiseguyreports.comchemiis.comchemimpex.com The growing demand for effective crop protection solutions drives the use of this compound in this sector. imarcgroup.comwiseguyreports.com

The following table provides a summary of the key applications of this compound discussed in this article.

| Application Area | Specific Use | Key Compounds Synthesized |

| Dye Synthesis | Intermediate | Malachite Green, Crystal Violet, Methyl Violet wikipedia.orgatamanchemicals.comfishersci.at |

| Organic Synthesis | Versatile Building Block | Vanillin, Michler's Ketone atamanchemicals.comfishersci.at |

| Materials Science | Polymerization Accelerator/Promoter | Polyester Resins, Vinyl Ester Resins wikipedia.orgfishersci.atchemicalbook.com |

| Pharmaceuticals | Intermediate, Acid Scavenger | Semisynthetic Penicillins, Cephalosporins atamanchemicals.comfishersci.at |

| Agrochemicals | Intermediate | Herbicides, Pesticides imarcgroup.comwiseguyreports.comchemiis.com |

Catalytic and Solvent Applications in Chemical Reactions

This compound (DMA) is a versatile organic compound that serves crucial roles as both a catalyst and a solvent in a wide array of chemical reactions. deltachemsol.co.insolubilityofthings.comchemicalbook.com Its utility stems from its structural and electronic properties, specifically the tertiary amine group attached to an aromatic phenyl ring. fiveable.mewikipedia.org This structure allows it to function as a weak base, a nucleophile, an acid scavenger, and a reaction promoter, enhancing the efficiency and rate of various chemical processes. chemicalbook.comactylis.com

As a solvent, this compound is noted for its ability to dissolve a range of organic compounds, making it a valuable medium for industrial-scale synthesis, particularly in the production of dyes and pigments. deltachemsol.co.in It is highly soluble in common organic solvents such as ethanol, ether, chloroform (B151607), and acetone, though it exhibits low solubility in water. solubilityofthings.comchemicalbook.com

In a catalytic capacity, this compound is perhaps most widely recognized for its role as a promoter or accelerator in polymerization reactions. actylis.comchemicalbook.com It is integral to the curing of polyester, vinyl ester, and acrylic resins. chemicalbook.comchemicalbook.com In these systems, DMA facilitates the decomposition of peroxides (initiators), thereby generating the free radicals necessary to start the polymerization process at ambient temperatures. chemicalbook.com For instance, it is used with benzoyl peroxide (BPO) or in conjunction with cobalt promoters and methyl ethyl ketone peroxide (MEKP) to achieve rapid curing. chemicalbook.com

Beyond polymerization, this compound functions as a catalyst in numerous other organic syntheses. It acts as an acid scavenger in the production of β-lactam antibiotics, including penicillin and cephalosporin, by neutralizing acidic byproducts. chemicalbook.comatamanchemicals.com Research has also highlighted its effectiveness as an electron-transfer catalyst in reductive lithiation reactions, where it activates the surface of lithium metal. nih.gov Furthermore, it is a key intermediate and catalyst in the synthesis of various dyes, such as malachite green and crystal violet. wikipedia.orgatamanchemicals.comomanchem.com

The following tables summarize key research findings on the application of this compound as a catalyst in specific reactions and its general solubility profile.

Table 1: Selected Catalytic Applications of this compound in Chemical Synthesis

| Reaction Type | Catalyst System | Reagents | Conditions | Outcome | Source(s) |

|---|---|---|---|---|---|

| Quasi-Living Radical Polymerization | PTSA-DMA (p-toluenesulfonic acid & this compound) | Alkyl methacrylates | 60 °C in THF | Yield: 60-75%; Narrow Polydispersity (PDI): 1.16–1.45 | rsc.org |

| Resin Curing | This compound with Benzoyl Peroxide (BPO) | Polyester / Vinyl Ester Resins | Room Temperature | Rapid Cure | chemicalbook.com |

| Reductive Lithiation | This compound with Lithium (Li) ribbon | Phenyl thioethers, Alkyl chlorides | N/A | Efficient preparation of organolithiums; DMA reactivates Li surface | nih.gov |

| Electrochemical N,N-dimethylation | Pd/Co–N/carbon (electrocatalyst) and AMPA (co-catalyst) | Nitrobenzene (B124822), CO₂, Water | 30 °C, -2.3 V vs. Ag/Ag⁺ | Yield of this compound: 92% | rsc.org |

| Industrial Synthesis (Liquid Phase) | Sulfuric Acid | Aniline, Methanol (B129727) | 210–215 °C, 3–3.3 MPa | Yield: 96% | alfa-chemistry.com |

| Industrial Synthesis (Gas Phase) | γ-Al₂O₃ | Aniline, Methanol | 300 °C | Aniline Conversion: 99%; Selectivity: >92% | google.com |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Low / Insoluble | solubilityofthings.comchemicalbook.comnih.gov |

| Ethanol | Freely Soluble | solubilityofthings.comchemicalbook.com |

| Diethyl Ether | Freely Soluble | solubilityofthings.comchemicalbook.com |

| Chloroform | Freely Soluble | solubilityofthings.comchemicalbook.com |

| Acetone | Freely Soluble | chemicalbook.com |

| Benzene | Freely Soluble | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54140-98-6, Array | |

| Record name | Poly(N,N-dimethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54140-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020507 | |

| Record name | N,N-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethylaniline appears as a yellow to brown colored oily liquid with a fishlike odor. Less dense than water and insoluble in water. Flash point 150 °F. Toxic by ingestion, inhalation, and skin absorption. Used to make dyes and as a solvent., Dry Powder; Liquid, Pale yellow, oily liquid with an amine-like odor; Note: A solid below 36 degrees F; [NIOSH], Liquid, YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale yellow, oily liquid with an amine-like odor., Pale yellow, oily liquid with an amine-like odor. [Note: A solid below 36 °F.] | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

381 °F at 760 mmHg (NTP, 1992), 193 °C, 192-194 °C, 378 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

145 °F (NTP, 1992), 63 °C, 145 °F (63 °C) (closed cup), 62 °C, 142 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,454 mg/L at 25 °C, Freely soluble in alcohol, chloroform, ether, Soluble in acetone, benzene, organic solvents, Soluble in oxygenated and chlorinated solvents, Soluble in ethanol, ethyl ether, acetone, benzene; very soluble in chloroform, 1.45 mg/mL, Solubility in water: none, 2% | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9557 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9537 g/cu cm at 20 °C, Relative density (water = 1): 0.96, 0.96 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.17 (Air = 1), Relative vapor density (air = 1): 4.2, 4.17 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 85.1 °F (NTP, 1992), 0.7 [mmHg], Vapor pressure: 1 mm Hg at 29.5 °C, 0.70 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 67, 1 mmHg | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale-yellow, oily liquid [Note: A solid below 36 degrees F], Yellowish to brownish, oily liquid | |

CAS No. |

121-69-7, 86362-18-7 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N-dimethyl-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86362-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7426719369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

36.4 °F (NTP, 1992), 2.1 °C, 2.5 °C, 36 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for N,n Dimethylaniline and Its Derivatives

Advanced and Green Synthesis Approaches

Catalytic Protocols for Selective N-Methylation

The selective N-methylation of anilines is a fundamental transformation in organic synthesis. Modern catalytic methods have focused on achieving high selectivity for mono- or di-methylation while utilizing more environmentally benign methylating agents.

Several catalytic systems have been developed for the N-methylation of anilines. Ruthenium-based catalysts, such as those combining a Ru(III) precursor with a triphos ligand, have been shown to be effective for the methylation of both primary and secondary amines using carbon dioxide and hydrogen. units.it This method tolerates various functional groups and can be tuned to favor monomethylation by adjusting reaction times and catalyst loading. units.it For instance, a [Ru/Triphos] complex in conjunction with an acid additive like HNTf2 or CH3SO3H can effectively methylate aromatic amines. csic.es

Another approach involves the use of dimethyl carbonate (DMC) as a green methylating agent. rsc.orgncl.res.in Onium salts have been demonstrated to be effective catalysts for the N-alkylation of anilines with DMC, achieving high yields of N,N-dimethylaniline (NNDMA). ncl.res.in The presence of a small amount of water can significantly enhance the reaction rate. ncl.res.in Solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, have also been successfully employed for the selective N-monomethylation of anilines using methanol (B129727) as the methylating agent under mild conditions. acs.org These solid catalysts offer the advantage of easy recovery and recyclability. acs.org

Recent advancements also include the use of mesoionic N-heterocyclic olefins (mNHOs) as metal-free catalysts for the double N-methylation of primary amines using CO2 and 9-borabicyclo[3.3.1]nonane (9-BBN) as the hydride source. rsc.org This method proceeds under mild conditions and has been applied to the synthesis of various this compound derivatives. rsc.org

| Catalyst System | Methylating Agent | Reducing Agent/Additive | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| [Ru(triphos)(tmm)] / Acid Additive | CO₂ | H₂ | Aromatic Amines | N,N-Dimethylanilines | Good to Excellent | csic.esrwth-aachen.de |

| Onium Salt / H₂O | Dimethyl Carbonate (DMC) | N/A | Aniline (B41778) | This compound | 99.8% | ncl.res.in |

| NHC-Ir Coordination Assembly | Methanol | N/A | Anilines | N-Mono-methylanilines | Up to quantitative | acs.org |

| Mesoionic N-heterocyclic olefin (mNHO) | CO₂ | 9-BBN | Primary Aryl Amines | This compound derivatives | Good to Excellent (66-84%) | rsc.org |

| NaY Faujasite | Dimethyl Carbonate (DMC) | N/A | Functionalized Anilines | Mono-N-methylanilines | Up to 99% selectivity | acs.org |

Utilization of Carbon Dioxide as a C1 Resource

The use of carbon dioxide (CO₂) as an abundant, inexpensive, and renewable C1 feedstock for chemical synthesis is a key area of green chemistry. nih.govrsc.org Several catalytic strategies have been developed to synthesize N,N-dimethylanilines using CO₂ as the methylating agent, which requires a reducing agent to facilitate the transformation.

One approach combines electrocatalysis with thermal catalysis. nih.govrsc.org In this system, N,N-dimethylanilines are synthesized from nitrobenzene (B124822) derivatives, CO₂, and water under ambient conditions. A specially designed Pd/Co–N/carbon electrocatalyst is used, with H⁺ generated from water acting as the hydrogen source. nih.govrsc.org The reaction is performed in an electrolyte solution containing MeCN, [Bmim]Tf₂N, and 1-amino-methylphosphonic acid (AMPA) as a thermal co-catalyst, which works synergistically with the electrocatalyst to achieve high product yields. nih.govrsc.org

Homogeneous catalysis offers another powerful route. Ruthenium complexes, particularly those based on a [Ru/Triphos] system, have been successfully used for the direct methylation of anilines with CO₂ and molecular hydrogen (H₂). units.itcsic.esunits.it By tuning reaction conditions, such as H₂ pressure, good yields of this compound can be achieved. ionike.com For instance, reacting N-methylaniline with CO₂ and H₂ in the presence of the ruthenium catalyst can produce this compound with 86% yield. ionike.com This methodology is applicable to a variety of substituted anilines. units.it

Other reducing agents have also been employed. Simple zinc catalysts, in combination with hydrosilanes, can efficiently promote the six-electron reduction of CO₂ and the subsequent C–N bond formation to produce N-methylamines. rsc.org More recently, C-scorpionate nickel(II) complexes have been shown to catalyze the N-methylation of N-methylaniline using CO₂ and sodium borohydride (B1222165) (NaBH₄) as the reductant under mild conditions. nih.govmdpi.com

| Catalyst System | Reducing Agent/Hydrogen Source | Substrate | Key Conditions | Yield of this compound | Reference |

|---|---|---|---|---|---|

| Pd/Co–N/carbon (electrocatalyst) + AMPA (co-catalyst) | H₂O (provides H⁺) | Nitrobenzene | Ambient conditions, MeCN/[Bmim]Tf₂N | High yields | nih.govrsc.org |

| [Ru(acac)₃]/triphos + Acid Additive | H₂ | Aniline | 140 °C, 20 atm CO₂, 60 atm H₂ | 96% | nih.gov |

| Au/γ-Al₂O₃ | H₂ | Aniline | 140 °C, Cyclohexane | 92% selectivity | rsc.org |

| [NiCl₂(tpm)]·3H₂O | NaBH₄ | N-methylaniline | 5 bar CO₂, 30-80 °C, Acetonitrile (B52724) | Conversion up to 48% | mdpi.com |

| [(IPr)ZnCl₂] | PhSiH₃ | Anilines | - | Efficient methylation | csic.es |

Palladium-Catalyzed Buchwald–Hartwig Amination of (Hetero)aryl Triflates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgresearchgate.net A specific protocol has been developed for the synthesis of this compound derivatives from the coupling of dimethylamine (B145610) with (hetero)aryl triflates. acs.orgorganic-chemistry.orgacs.org Aryl triflates are advantageous as they are readily accessible from inexpensive phenols. acs.orgorganic-chemistry.org

The reaction employs a straightforward catalytic system, typically consisting of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). acs.orgorganic-chemistry.org The process is carried out in the presence of a mild base, potassium phosphate (B84403) (K₃PO₄), in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 80 °C). acs.orgorganic-chemistry.org

This methodology exhibits a broad substrate scope, tolerating a wide range of functional groups on the aryl triflate. acs.org It is effective for electron-neutral, electron-rich, and electron-deficient aryl triflates, as well as for bicyclic and heterocyclic systems. acs.org Functional groups such as ethers, thioethers, acetals, and even nitro groups are well-tolerated. acs.org However, the reaction shows limitations with substrates that have coordinating groups or significant steric hindrance at the ortho-position to the triflate, which can inhibit the reaction or lead to poor yields. acs.org

| Aryl Triflates Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl triflate | This compound | 95 | acs.org |

| 4-Methoxyphenyl triflate | 4-Methoxy-N,N-dimethylaniline | 93 | acs.org |

| 4-(tert-Butyl)phenyl triflate | 4-(tert-Butyl)-N,N-dimethylaniline | 99 | acs.org |

| 4-Nitrophenyl triflate | N,N-Dimethyl-4-nitroaniline | 85 | acs.org |

| Naphthalen-2-yl triflate | N,N-Dimethylnaphthalen-2-amine | 94 | acs.org |

| 3-Thienyl triflate | N,N-Dimethylthiophen-3-amine | 70 | acs.org |

| Reaction Conditions: Pd₂(dba)₃ (2.5 mol %), XPhos (7.5 mol %), K₃PO₄ (1.2 equiv), Dimethylamine (2.0 M in THF), THF, 80 °C, 16 h. acs.org |

Transition Metal-Free Amination with Aryl Halides

While transition-metal-catalyzed methods are powerful, developing transition-metal-free alternatives is attractive for avoiding potential metal contamination in the final products. researchgate.net The amination of aryl halides can be achieved under metal-free conditions, often relying on a strong base and proceeding through a nucleophilic aromatic substitution (SₙAr) or a benzyne (B1209423) intermediate mechanism. mdpi.comlsu.eduorganic-chemistry.org

A simple and reliable protocol for the N-arylation of various amines, including the synthesis of this compound precursors, involves the reaction of aryl halides with an amine in the presence of a strong, non-nucleophilic base. researchgate.netuzh.ch Potassium hexamethyldisilazide (KHMDS or KN(Si(CH₃)₃)₂) has been identified as an ideal base for this transformation, with dioxane serving as an effective solvent. researchgate.netuzh.ch These reactions are often fast and high-yielding, in some cases surpassing the efficiency of their catalyzed counterparts. researchgate.net

Another approach utilizes potassium tert-butoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) to mediate the coupling between tertiary amines and aryl halides. researchgate.netthieme-connect.com The mechanism for these base-mediated reactions can depend on the substitution pattern of the aryl halide. For aryl halides lacking strong electron-withdrawing groups, the reaction often proceeds via an aryne intermediate. organic-chemistry.org This method has been successfully applied to the coupling of electron-rich aryl halides with various amines. organic-chemistry.org These transition-metal-free methods offer a valuable and cost-effective strategy for the synthesis of N-arylated amines. researchgate.netresearchgate.net

| Aryl Halide | Amine | Base/Solvent System | Mechanism Type | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Halides (General) | Primary/Secondary Amines | KN(Si(CH₃)₃)₂ / Dioxane | SₙAr / Aryne | N-Arylated Amines | researchgate.netuzh.ch |

| Aryl Halides | Tertiary Amines | Potassium tert-butoxide / DMSO | - | N-Arylated Tertiary Amines | researchgate.netthieme-connect.com |

| Electron-rich Aryl Halides | Various Amines | - / Microwave Irradiation | Benzyne Intermediate | meta-Substituted Anilines | organic-chemistry.org |

| Aryl Methyl Ethers | Lithium Amides | Lithium Amides / THF | SₙAr-type | N-Arylated Amines | thieme-connect.de |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for N,N-Dimethylaniline

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals that correspond to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound typically shows a singlet for the six protons of the two methyl groups at approximately 2.9 ppm. rsc.orgchemicalbook.com The aromatic protons appear as a multiplet between 6.6 and 7.3 ppm. rsc.orgchemicalbook.com Specifically, in a C₆D₆ solution, the aromatic protons show distinct signals at approximately 6.61-6.63 ppm, 6.76-6.79 ppm, and 7.16-7.24 ppm. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ exhibits a signal for the methyl carbons around 40.7 ppm. rsc.org The aromatic carbons show several signals in the region of approximately 110-151 ppm. rsc.org For instance, in a C₆D₆ solution, characteristic peaks are observed at 40.19, 112.97, 116.95, 129.28, and 150.98 ppm. beilstein-journals.org

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H | CDCl₃ | ~2.9 (s, 6H) 6.6-7.3 (m) | -N(CH₃)₂ Aromatic protons |

| C₆D₆ | ~2.71 (s, 6H) 6.61-6.63, 6.76-6.79, 7.16-7.24 (m) | -N(CH₃)₂ Aromatic protons | |

| ¹³C | CDCl₃ | ~40.7 ~110-151 | -N(CH₃)₂ Aromatic carbons |

| C₆D₆ | 40.19 112.97, 116.95, 129.28, 150.98 | -N(CH₃)₂ Aromatic carbons |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded from 3500–100 cm⁻¹. sphinxsai.com

Key vibrational modes observed for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations are observed around 3000 cm⁻¹. sphinxsai.com In one study, these were specifically assigned to bands at 3074, 3063, 3027, 2984, and 2996 cm⁻¹. sphinxsai.com The stretching modes of the methyl (CH₃) groups are also distinct. sphinxsai.com

C-C Stretching: The carbon-carbon stretching vibrations within the benzene (B151609) ring typically appear in the 1400–1650 cm⁻¹ region. sphinxsai.com For this compound, these have been observed at 1509, 1577, and 1578 cm⁻¹ in the FT-IR spectrum and at 1520 cm⁻¹ in the FT-Raman spectrum. sphinxsai.com

Ring Stretching and Deformation: The aromatic ring vibrations cause strong absorption between 1635 and 1300 cm⁻¹. sphinxsai.com Ring deformation vibrations have been identified at lower wavenumbers, such as 1131, 704, 554, 516, 473, and 288 cm⁻¹. sphinxsai.com

C-N Stretching: The C-N stretching vibrations are assigned to bands in the region of 1444 to 1229 cm⁻¹. sphinxsai.com

C-H Bending: C-H in-plane bending vibrations are assigned to bands at 1168, 1231, 1216, and 1360 cm⁻¹, while out-of-plane bending modes appear in the 600–900 cm⁻¹ region. sphinxsai.com

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G** level have been used to simulate the vibrational spectra and aid in the assignment of the 54 expected normal modes of vibration. sphinxsai.commku.edu.tr

| Vibrational Mode | Observed Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretching | ~3000 | IR/Raman |

| C-C Stretching (Aromatic) | 1400–1650 | IR/Raman |

| Ring Stretching | 1300-1635 | IR/Raman |

| C-N Stretching | 1229-1444 | IR/Raman |

| C-H In-plane Bending | 1168, 1216, 1231, 1360 | IR/Raman |

| C-H Out-of-plane Bending | 600–900 | IR/Raman |

| Ring Deformation | 288, 473, 516, 554, 704, 1131 | IR/Raman |

UV-Vis spectroscopy reveals the electronic transitions within a molecule. For this compound in cyclohexane, an absorption maximum is observed at 251 nm. photochemcad.com The study of how the solvent affects the UV-Vis spectrum, known as solvatochromism, provides insights into the electronic structure and polarity of the molecule in its ground and excited states.

Theoretical studies combining quantum mechanics and molecular mechanics have been conducted on the UV/Vis spectra of this compound in various solvents, including cyclohexane, tetrahydrofuran (B95107), and water. acs.orgacs.org These studies have examined the transitions between the three lowest-lying electronic states. acs.orgacs.org It has been noted that the solvatochromic shifts of the absorption and emission maxima are generally proportional to the solvent's polarity function. acs.org However, in protic solvents like water, this trend is broken, showing a blue shift in the absorption bands and a significant red shift for the fluorescence band. acs.orgnih.gov The effect of temperature on the absorption and fluorescence spectra in ethyl acetate (B1210297) (a phenomenon known as "thermochromic shift") has also been investigated to determine the dipole moment in the excited singlet state. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 121, corresponding to the molecular formula C₈H₁₁N. nih.govmassbank.eu The base peak in the spectrum is typically observed at m/z 120, which corresponds to the [M-H]⁺ ion (C₈H₁₀N⁺). chemicalbook.comnih.gov Another significant fragment is found at m/z 77, representing the phenyl cation [C₆H₅]⁺. nih.gov The fragmentation pattern also includes a peak at m/z 92, which corresponds to [C₆H₅NH]⁺. nih.gov

| m/z | Fragment Ion | Relative Intensity |

|---|---|---|

| 121 | [C₈H₁₁N]⁺ (Molecular Ion) | High |

| 120 | [C₈H₁₀N]⁺ (Base Peak) | 100% |

| 105 | [C₇H₇N]⁺ | Significant |

| 104 | [C₇H₆N]⁺ | Significant |

| 92 | [C₆H₅NH]⁺ | Significant |

| 77 | [C₆H₅]⁺ | Significant |

Molecular Structure and Conformation Studies

Gas-phase electron diffraction is a powerful technique for determining the precise geometric parameters of molecules in the gaseous state. Studies on this compound using this method, combined with DFT calculations (B3LYP/cc-pVTZ), have revealed important structural details. researchgate.net

The analysis indicates that the torsion potential has a single minimum, which corresponds to a quasi-planar structure for the Ph-NC₂ fragment. researchgate.net This planarity is attributed to p-π conjugation between the lone pair of electrons on the nitrogen atom and the π-system of the phenyl ring. This interaction leads to a shortening of the N-C(phenyl) bond length compared to the N-C(methyl) bond lengths. researchgate.net Specifically, the N-C(phenyl) bond length is approximately 139.6 pm, while the average N-C(methyl) distance is about 144.8 pm. researchgate.net

X-ray Crystallography of this compound Derivatives

Crystal structure data is available for several derivatives, including those with electron-donating and electron-withdrawing groups. For instance, the crystal structures of 4-nitro-N,N-dimethylaniline and 4-cyano-N,N-dimethylaniline have been determined, offering insights into the impact of these para-substituents on the molecular geometry. acs.org In a series of N,N-dimethyl-4-nitroaniline derivatives, it was found that ortho-substituted molecules exhibit a trigonal-pyramidal configuration at the dimethylamino group, which is significantly twisted relative to the benzene ring. researchgate.net Conversely, meta-substituted analogues tend to have a more planar dimethylamino group. researchgate.net

The introduction of different substituents can lead to varied crystal packing arrangements, often dictated by intermolecular interactions such as hydrogen bonds and, in some cases, halogen-halogen interactions. For example, the crystal structure of 2-bromo-4,6-dimethylaniline (B183183) features hydrogen-bonded chains and Type I halogen–halogen interactions. nih.gov The crystallographic characterization of N,N′-bis(2,4-dimethylphenyl)piperazine, a derivative of 2,4-dimethylaniline, revealed a chair conformation for the central piperazine (B1678402) ring and significant twisting of the aromatic rings relative to the ring's mean plane. nih.gov

Furthermore, X-ray diffraction has been used to study co-crystals and complexes involving this compound derivatives. For instance, a co-crystalline mixture of ((TMEDA)Na(o-C6H4-NMe2)2Zn(t-Bu)) and ({(TMEDA)2Na}+{(t-Bu2Zn)2(µ-NMe2)}−) was identified through X-ray crystallography. beilstein-journals.org Another study detailed the dimeric structure of ortho-sodiated this compound, (((TMEDA)Na(o-C6H4-NMe2))2). beilstein-journals.org

The table below presents selected crystallographic data for some this compound derivatives, illustrating the structural diversity within this class of compounds.

Conformational Flexibility and Torsion Potential Analysis